molecular formula C12H12N2O3 B3011917 Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate CAS No. 2121384-02-7

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate

Cat. No. B3011917
CAS RN: 2121384-02-7
M. Wt: 232.239
InChI Key: QYKIKDXLLIYGLW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate is a compound with the molecular formula C12H12N2O3 . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate consists of an imidazole ring attached to a phenyl group and an ethyl ester group . The InChI code for the compound is 1S/C12H12N2O3/c1-2-17-12(16)9-11(15)14-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.24 . It has a density of 1.3±0.1 g/cm3, a boiling point of 439.4±25.0 °C at 760 mmHg, and a flash point of 219.5±23.2 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate, have been studied for their antimicrobial properties. They have shown effectiveness against a variety of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antimicrobial agents .

Antiviral Applications

Research indicates that certain imidazole derivatives exhibit inhibitory activity against viruses. Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate has been noted for its selectivity index against viruses like the cowpox virus and the ectromelia virus, suggesting its potential use in antiviral drug development .

Anti-inflammatory Properties

The imidazole core is known to possess anti-inflammatory properties. Compounds like Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate could be utilized in the synthesis of drugs aimed at treating inflammatory conditions due to their ability to modulate inflammatory pathways .

Antitumor Activity

Imidazole compounds have been explored for their antitumor activity. Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate may contribute to the synthesis of chemotherapeutic agents, potentially offering a new approach to cancer treatment by targeting specific tumor cells .

Optoelectronic Properties

Imidazole derivatives are also significant in the field of optoelectronics. Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate has properties that make it suitable for use in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes (OLEDs). Its potential as a blue-emitting material for full-color displays is particularly noteworthy .

Antiulcer Applications

The imidazole ring is a key component in several antiulcer medications. Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate could be involved in the development of novel antiulcer drugs, leveraging its chemical structure to interact with gastric secretions and reduce ulcer formation .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-11(15)14-10(13-9)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIKDXLLIYGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-phenyl-1H-imidazole-5-carboxylate

CAS RN

2121384-02-7
Record name ethyl 5-hydroxy-2-phenyl-1H-imidazole-4-carboxylate
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